

Synthesis and chemical characterization of Mibolerone for research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mibolerone**

Cat. No.: **B1677122**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Chemical Characterization of **Mibolerone**

Introduction

Mibolerone, also known as $7\alpha,17\alpha$ -dimethyl-19-nortestosterone (DMNT), is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).^[1] Its chemical formula is $C_{20}H_{30}O_2$ and it has a molar mass of $302.458\text{ g}\cdot\text{mol}^{-1}$.^{[1][2]} **Mibolerone** is recognized for its high affinity and selectivity for the androgen receptor (AR), making it a valuable tool in research for studying androgen-mediated signaling pathways.^{[2][3][4]} It has been used as a ligand for the characterization and quantification of androgen receptors in various tissues.^[4] This guide provides a detailed overview of the synthesis and chemical characterization of **Mibolerone** for research purposes.

Table 1: Chemical and Physical Properties of **Mibolerone**

Property	Value	Reference
IUPAC Name	(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one	[1]
Synonyms	7 α ,17 α -dimethyl-19-nortestosterone (DMNT), Cheque Drops, Matenon	[1]
CAS Number	3704-09-4	[1]
Molecular Formula	C ₂₀ H ₃₀ O ₂	[1]
Molar Mass	302.45 g/mol	[2]
Melting Point	193-196 °C	[5]
Form	White crystalline solid	[6]
Solubility	DMSO: 5 mg/mL (warmed)	[7]

Synthesis of Mibolerone

Several synthetic routes for **Mibolerone** have been described, with a common starting material being nandrolone or its derivatives.[\[1\]](#)[\[8\]](#) A notable method involves a four-step synthesis starting from estr-5(10)-en-3,17-dione, with an overall yield of 47.0%.[\[8\]](#) Another well-documented synthesis begins with nandrolone.[\[1\]](#)

Synthesis from Nandrolone

This synthetic pathway involves the introduction of two methyl groups at the 7 α and 17 α positions of the nandrolone backbone.

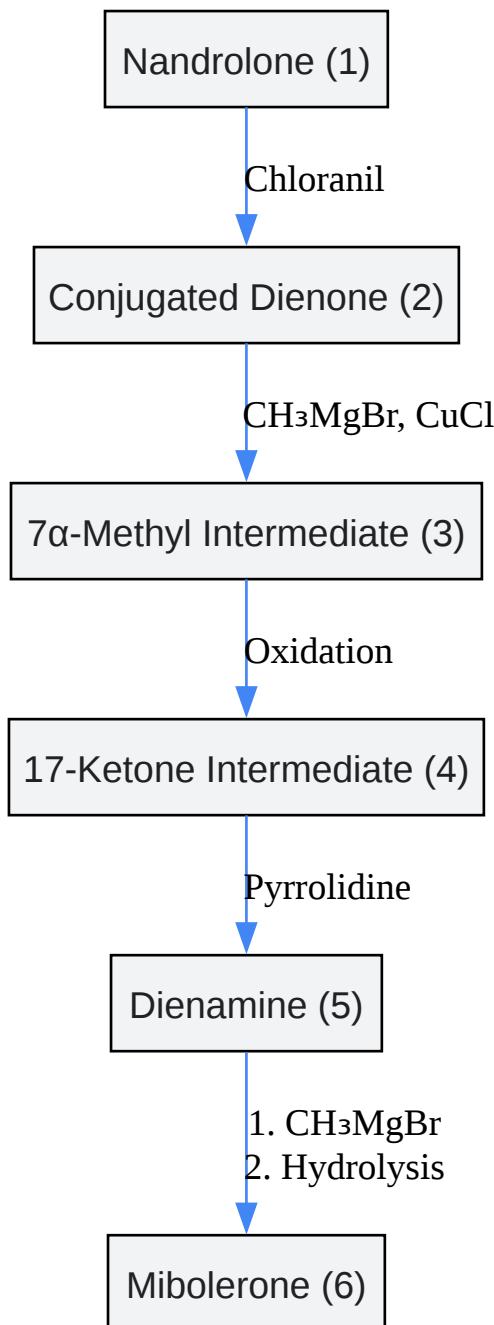


Figure 1: Synthesis of Mibolerone from Nandrolone

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **Mibolerone** from Nandrolone.

Experimental Protocol: Synthesis from a 6-dehydrogenation product

This protocol describes the final step in a synthetic route to **Mibolerone**, achieving a yield of 72.5%.^[5]

Materials and Reagents:

- 6-dehydrogenation product (compound 6)
- 2.2 mol/L ethereal methyl lithium solution
- Cuprous iodide
- Benzene
- Saturated ammonium chloride solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Silica gel

Procedure:

- Under a nitrogen atmosphere, cool a freshly prepared 2.2 mol/L ethereal methyl lithium solution (30.0 mL) in an ice bath with stirring.
- Add 4.00 g (21 mmol) of cuprous iodide and 3.00 g (10.5 mmol) of the 6-dehydrogenation product.
- Monitor the reaction by Thin Layer Chromatography (TLC). After completion, stir the reaction mixture at 25°C for 4 hours.
- Remove the cooling bath and stir for an additional 30 minutes.

- Pour the mixture into a cooled saturated ammonium chloride solution and add benzene while stirring.
- Filter the reaction mixture through silica gel to remove the resulting solid. Wash the solid twice with benzene.
- Separate the organic layer from the aqueous phase. Wash the organic layer with saturated ammonium chloride and saturated sodium chloride until neutral.
- Dry the organic layer with anhydrous sodium sulfate and evaporate under vacuum to yield an oily residue.
- Purify the residue by flash chromatography to obtain **Mibolerone**.

Chemical Characterization

The chemical structure and purity of synthesized **Mibolerone** are confirmed using various analytical techniques.

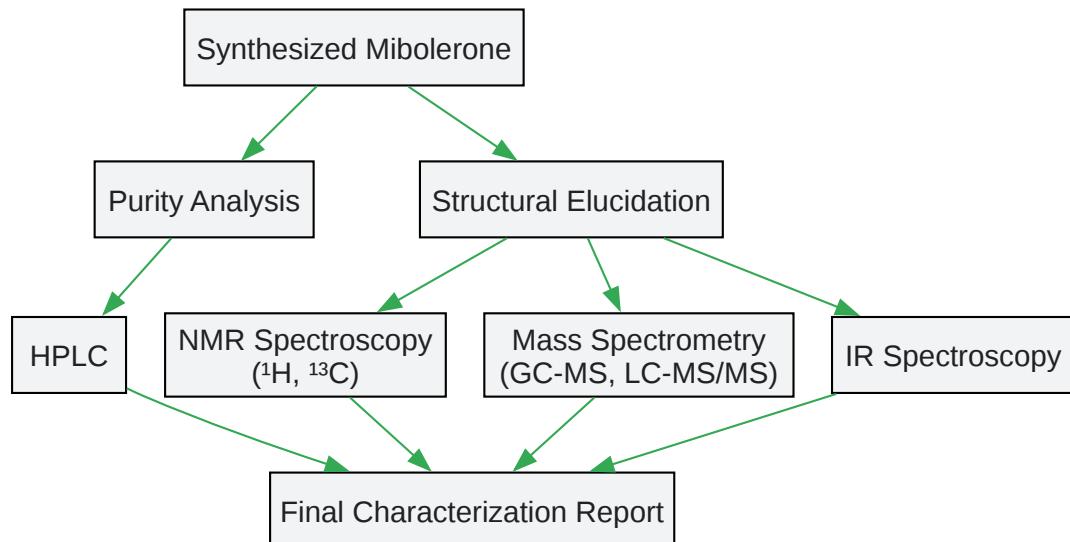


Figure 2: Workflow for Chemical Characterization of Mibolerone

[Click to download full resolution via product page](#)

Figure 2: Workflow for Chemical Characterization of **Mibolerone**.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of **Mibolerone**. A reverse-phase method is typically employed.[9]

Table 2: HPLC Method for **Mibolerone** Analysis

Parameter	Condition
Column	Newcrom R1
Mobile Phase	Acetonitrile (MeCN), water, and phosphoric acid
Detection	UV
Note	For Mass-Spec compatible applications, replace phosphoric acid with formic acid. [9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure of **Mibolerone**.

Table 3: Selected ¹³C and ¹H NMR Chemical Shifts for **Mibolerone**

Carbon Atom	¹³ C Chemical Shift (δ , ppm) [5]	Proton	¹ H Chemical Shift (δ , ppm) [5]
C-3	199.6	C4-H	7.272 (1H)
C-4	123.8	C6-H	2.481/2.468 (2H)
C-5	171.3	-	-
C-17	81.5	-	-
C-13	55.7	-	-
C-14	50.1	-	-
17'- α CH ₃	25.8	-	-
7'- α CH ₃	17.4	-	-
C-18	13.8	-	-

Mass Spectrometry (MS)

GC-MS and LC-MS/MS are used to determine the molecular weight and fragmentation pattern of **Mibolerone** and its metabolites.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 4: GC-MS Fragmentation Data for **Mibolerone** (as TMS derivative)

m/z	Interpretation	Relative Abundance	Reference
446	Molecular ion [M] ⁺	85%	[12]
431	Loss of methyl [M-CH ₃] ⁺	Base Peak	[12]
356	Loss of TMS	20%	[12]
341	Loss of TMS + methyl	40%	[12]
301	-	85%	[12]

Experimental Protocol: GC-MS Analysis[\[10\]](#)

- Column: HP-1 column (17m, 0.2 mm I.D., 0.11 µm film thickness).
- Injector and Interface Temperature: 280°C.
- Temperature Program: Initial 180°C, ramp 1 at 3.3°C/min to 231°C, ramp 2 at 30°C/min to 310°C, hold for 2 min.
- Carrier Gas: Helium at a flow rate of 0.8 ml/min.
- Mass Spectra Acquisition: Full scan mode from m/z 50 to 650.

Infrared (IR) Spectroscopy

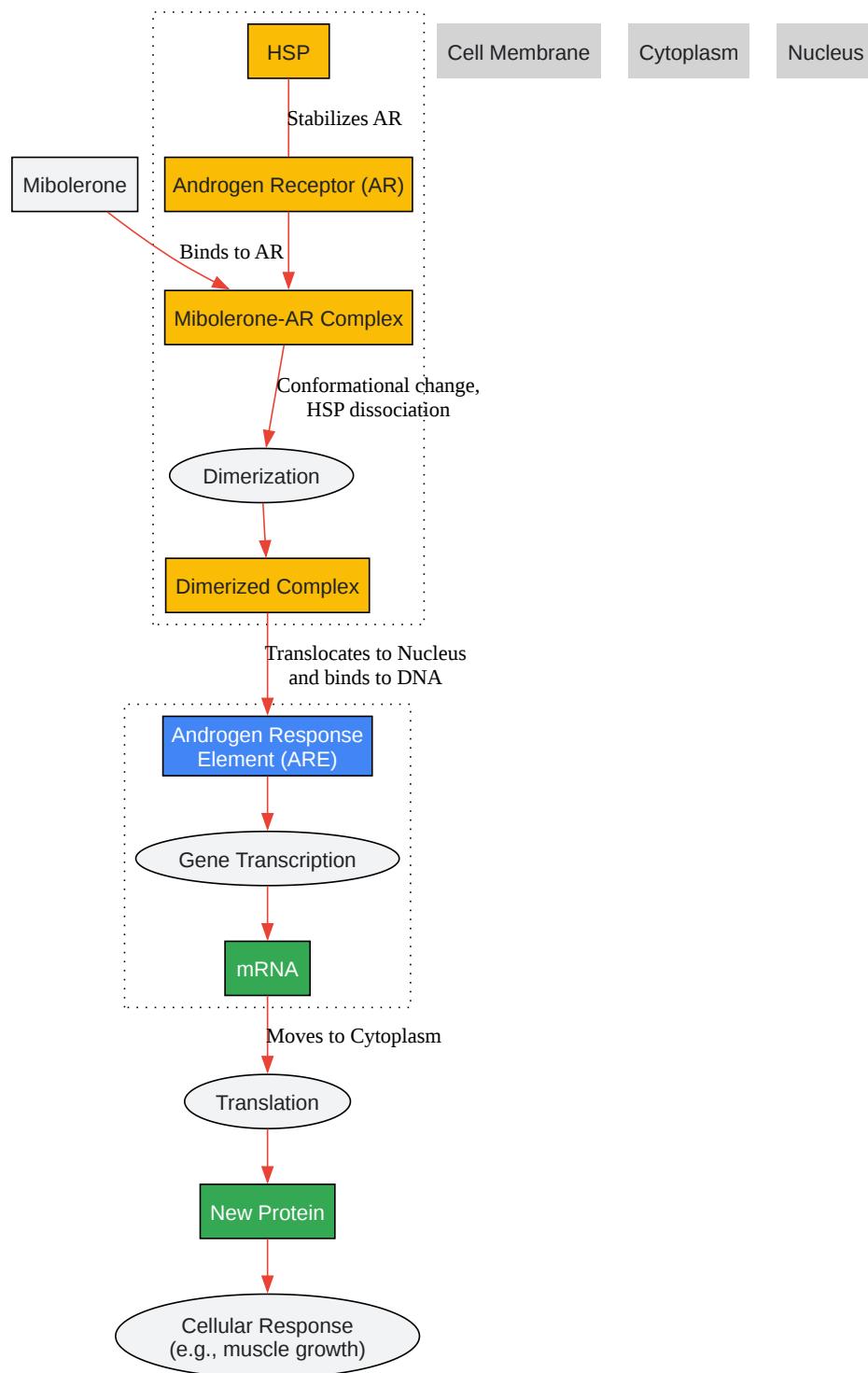

IR spectroscopy helps to identify the functional groups present in the **Mibolerone** molecule.

Table 5: Characteristic IR Absorption Bands for **Mibolerone**

Wavenumber (cm ⁻¹)	Functional Group	Reference
3421	-OH (hydroxyl)	[5]
1715	C=O (ketone)	[5]
1642	C=C (alkene)	[5]

Mechanism of Action

Mibolerone exerts its biological effects primarily by binding to and activating intracellular androgen receptors.[\[3\]](#) It has a higher affinity for the androgen receptor than the related potent AAS metribolone.[\[1\]](#) Additionally, **Mibolerone** exhibits significant progestogenic activity through its interaction with the progesterone receptor (PR).[\[1\]](#)[\[4\]](#) In some contexts, like breast cancer cells, it has shown a dual androgenic and progestagenic action.[\[4\]](#)

[Click to download full resolution via product page](#)Figure 3: **Mibolerone** Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mibolerone - Wikipedia [en.wikipedia.org]
- 2. Mibolerone | C₂₀H₃₀O₂ | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. legalfitness.uk [legalfitness.uk]
- 4. Biotransformation of a potent anabolic steroid, mibolerone, with Cunninghamella blakesleeana, C. echinulata, and Macrohomomycetes phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Mibolerone | 3704-09-4 [amp.chemicalbook.com]
- 7. Mibolerone ≥98% (HPLC) | 3704-09-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Mibolerone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. dshs-koeln.de [dshs-koeln.de]
- To cite this document: BenchChem. [Synthesis and chemical characterization of Mibolerone for research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677122#synthesis-and-chemical-characterization-of-mibolerone-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com